Cas no 245342-58-9 (3-methyl-N-(prop-2-yn-1-yl)but-2-enamide)

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide is a specialized organic compound featuring an enamide structure with a propargyl substituent. Its molecular framework, combining an α,β-unsaturated amide with an alkyne functional group, makes it a valuable intermediate in synthetic organic chemistry. The compound’s reactivity allows for selective modifications, particularly in cycloaddition and cross-coupling reactions, enabling the synthesis of heterocycles and complex molecular architectures. Its stability under standard conditions ensures ease of handling, while the presence of both alkene and alkyne moieties offers versatility in functionalization. This makes it particularly useful in pharmaceutical and agrochemical research, where tailored molecular scaffolds are often required.
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide structure
245342-58-9 structure
Product name:3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
CAS No:245342-58-9
MF:C8H11NO
Molecular Weight:137.179042100906
CID:4642796
PubChem ID:10773038

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
    • インチ: 1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10)
    • InChIKey: PRLDDXLDHZZKFN-UHFFFAOYSA-N
    • SMILES: C(NCC#C)(=O)/C=C(/C)\C

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302630-50mg
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
50mg
¥3499 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302630-250mg
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
250mg
¥9363 2023-04-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00989729-5g
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
5g
¥10239.0 2023-03-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00989729-1g
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
1g
¥5142.0 2023-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302630-100mg
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
100mg
¥5634 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302630-2.5g
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
2.5g
¥29592 2023-04-14
Aaron
AR01DWYG-250mg
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
250mg
$503.00 2025-02-09
Aaron
AR01DWYG-2.5g
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
2.5g
$1909.00 2025-02-09
Enamine
EN300-1259935-500mg
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95.0%
500mg
$546.0 2023-10-02
1PlusChem
1P01DWQ4-250mg
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
245342-58-9 95%
250mg
$491.00 2024-05-21

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 関連文献

3-methyl-N-(prop-2-yn-1-yl)but-2-enamideに関する追加情報

3-Methyl-N-(Prop-2-Yn-1-Yl)But-2-Enamide (CAS No. 245342-58-9)

The compound 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide, identified by the CAS number 245342-58-9, is a versatile organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of enamides, which are known for their unique structural features and reactivity. The molecule consists of a butenamide backbone with a methyl group at the third position and an alkyne substituent attached to the nitrogen atom. This combination of functional groups makes it a valuable substrate for further chemical modifications and reactions.

Chemical Structure and Properties

The molecular structure of 3-methyl-N-(prop-2-yn-1-yli)butenamide is characterized by a conjugated enamide system, which imparts stability and reactivity to the molecule. The presence of the alkyne group introduces additional electronic effects, enhancing its ability to participate in various chemical transformations. Recent studies have highlighted the importance of such enamine derivatives in catalytic processes, particularly in asymmetric synthesis and organocatalysis. The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for different industrial applications.

Synthesis and Applications

The synthesis of 3-methyl-N-(prop-2-yinyl)butenamide involves a series of well-established organic reactions, including alkylation, amidation, and deprotection steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions. These advancements have made it possible to produce the compound on a larger scale while maintaining high quality standards.

In terms of applications, 3-methyl-N-(propargyl)butenamide has shown promise in the field of materials science. Its ability to form stable covalent bonds with other organic molecules makes it an ideal candidate for polymer synthesis. Recent studies have demonstrated its use as a building block for synthesizing novel polymeric materials with tailored mechanical and thermal properties. Additionally, this compound has been investigated for its potential in drug delivery systems, where its biocompatibility and controlled release properties are highly advantageous.

Recent Research Developments

Recent research has focused on understanding the electronic properties of 3-methyl-N-(propargyl)butenamide and its derivatives. Computational studies using density functional theory (DFT) have provided insights into the molecule's electronic structure, which is crucial for predicting its reactivity in different chemical environments. Experimental studies have corroborated these findings, revealing that the compound exhibits unique photochemical properties that could be exploited in optoelectronic devices.

Another area of active research is the exploration of this compound's biological activity. Preliminary assays have indicated that it possesses moderate inhibitory effects against certain enzymes, suggesting potential applications in drug discovery. However, further studies are required to fully elucidate its pharmacokinetic profile and toxicity profile before it can be considered for therapeutic use.

Conclusion

In conclusion, 3-methyl-N-(propargyl)butenamide (CAS No. 245342-58-) is a multifaceted organic compound with a wide range of potential applications across various industries. Its unique chemical structure and reactivity make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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